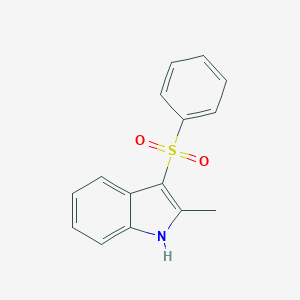

2-Methyl-3-(phenylsulfonyl)-1H-indole

Description

2-Methyl-3-(phenylsulfonyl)-1H-indole is a substituted indole derivative characterized by a methyl group at position 2 and a phenylsulfonyl group at position 2. Indole derivatives are widely studied for their pharmacological properties, including antibacterial, antifungal, and antitumor activities . The phenylsulfonyl moiety enhances electron-withdrawing effects, which can influence reactivity, molecular interactions, and binding affinities in biological systems.

Propriétés

Numéro CAS |

107267-01-6 |

|---|---|

Formule moléculaire |

C15H13NO2S |

Poids moléculaire |

271.3 g/mol |

Nom IUPAC |

3-(benzenesulfonyl)-2-methyl-1H-indole |

InChI |

InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3 |

Clé InChI |

FAUCILQLCGXNLU-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |

SMILES canonique |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |

Synonymes |

2-methyl-3-(phenylsulfonyl)indole |

Origine du produit |

United States |

Méthodes De Préparation

Optimization of Reaction Conditions

-

Base Selection : Sodium hydride outperforms weaker bases like triethylamine, achieving yields of 68–72%.

-

Solvent Effects : THF provides superior solubility for intermediates compared to dichloromethane (DCM), reducing side-product formation.

-

Temperature Control : Maintaining temperatures below 25°C minimizes N-deprotonation competing reactions.

Phase-Transfer Catalyzed Sulfonation

An alternative method employs benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst in a biphasic system. In this approach, 2-methylindole (21.3 mmol) reacts with phenylsulfonyl chloride (25.6 mmol) in DCM/water (1:1) with powdered NaOH (38.3 mmol). TEBA (10 mol%) facilitates anion transfer, enabling complete conversion within 16 hours at ambient temperature. Post-reaction extraction and solvent evaporation yield the product in 62–65% purity, requiring recrystallization from ethanol.

Advantages and Limitations

-

Scalability : This method accommodates multigram syntheses (>5 g) without yield penalties.

-

Byproduct Formation : Competing O-sulfonation occurs at higher temperatures (>40°C), necessitating strict thermal control.

Transition Metal-Mediated Coupling

While less common, palladium-catalyzed cross-coupling has been explored for introducing the phenylsulfonyl group. A 2016 study demonstrated coupling 3-bromo-2-methylindole with sodium phenylsulfinate using Pd(PPh₃)₄ (5 mol%) in DMF at 100°C. After 24 hours, the reaction mixture is filtered through Celite® and purified via flash chromatography, yielding 58% of the target compound.

Mechanistic Insights

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond, forming a Pd(II) intermediate.

-

Transmetalation : Sodium phenylsulfinate transfers the sulfonyl group to the Pd center.

-

Reductive Elimination : C–S bond formation regenerates Pd⁰, completing the catalytic cycle.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale (mmol) | Key Advantages |

|---|---|---|---|---|

| Direct Sulfonation | 68–72 | >95 | 10–100 | Short reaction time |

| Phase-Transfer | 62–65 | 85–90 | 50–200 | No anhydrous conditions required |

| Pd-Catalyzed Coupling | 58 | 92 | 5–20 | Functional group tolerance |

Purification and Characterization

Crude products are typically purified using:

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-3-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinyl and thiol derivatives.

Substitution: Halogenated indole derivatives.

Applications De Recherche Scientifique

Structural Characteristics

The compound features an indole ring system with a methyl group at the 2-position and a phenylsulfonyl group at the 3-position. This configuration contributes to its stability and solubility, making it a valuable candidate for further research and development. The presence of the sulfonyl group is particularly significant as it enhances the compound's interaction with biological targets, potentially leading to improved therapeutic effects.

Medicinal Chemistry Applications

1. Antimicrobial Properties:

Research indicates that indole derivatives, including 2-Methyl-3-(phenylsulfonyl)-1H-indole, exhibit antimicrobial activity. The sulfonyl group may play a role in enhancing this activity by improving binding affinity to microbial targets .

2. Anti-inflammatory Effects:

The compound has been associated with anti-inflammatory properties, which could make it useful in treating conditions characterized by inflammation. Studies on related compounds suggest that modifications to the indole structure can yield significant variations in biological activity, making this class of compounds particularly promising for drug development.

3. Anticancer Activity:

Indoles are known for their potential anticancer properties. The unique structure of this compound may allow it to inhibit specific enzymes involved in cancer pathways, thereby acting as a lead compound for developing new anticancer agents .

Synthetic Applications

1. Building Block for Complex Molecules:

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to derive various derivatives that may possess enhanced or novel properties .

2. Synthesis Pathways:

The synthesis typically involves the reaction of vinyl indole with phenylsulfonyl chloride in the presence of bases like sodium hydride. This method highlights the compound's utility in synthetic organic chemistry, where it can be modified to explore new chemical entities .

Materials Science Applications

The unique structural features of this compound also lend themselves to applications in materials science. The compound may be utilized in the development of novel organic materials, such as sensors or polymers with specific properties due to its enhanced stability and solubility characteristics.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes of 2-Methyl-3-(phenylsulfonyl)-1H-indole with analogous indole derivatives:

Key Observations:

- Electron Effects: The phenylsulfonyl group in the target compound is more electron-withdrawing than methylsulfanyl () or fluorophenyl () substituents, altering reactivity in electrophilic substitutions.

- Intermolecular Interactions: Unlike 2-(4-fluorophenyl)-3-methyl-1H-indole, which forms π-π interactions , the sulfonyl group in the target compound may participate in hydrogen bonding or dipole-dipole interactions .

Spectroscopic Data

- 13C-NMR Shifts:

- C-3 Position: In this compound derivatives, the sulfonyl group deshields C-3, resulting in shifts near 102–109 ppm , comparable to methylsulfanyl analogs (101.99–109.46 ppm, ).

- Aromatic Carbons: Substituents like fluorine () or trifluoromethyl () cause distinct downfield shifts (e.g., 128–136 ppm for fluorophenyl derivatives).

Physicochemical Properties

Q & A

Q. What synthetic strategies are available for preparing sulfonylated indole derivatives like 2-Methyl-3-(phenylsulfonyl)-1H-indole?

While direct synthesis of the 3-sulfonyl derivative is not explicitly detailed in the literature, analogous methods for 1-sulfonyl indoles provide foundational approaches. For example, Ramathilagam et al. (2011) demonstrated sulfonylation at the indole 1-position using benzenesulfonyl chloride, benzene as a solvent, tetrabutyl ammonium hydrogensulfate as a phase-transfer catalyst, and biphasic conditions (aqueous NaOH). Adapting this methodology to the 3-position may require regioselective control via directing groups or protecting strategies . Key optimization parameters include stoichiometry (1:1.2 indole:sulfonyl chloride), reaction time (2 hours at room temperature), and recrystallization from methanol for purification.

Q. How is X-ray crystallography utilized to resolve the molecular structure of sulfonylated indoles?

Structural determination often employs SHELX programs (e.g., SHELXL for refinement), which handle H-atom positioning via riding models (aromatic H: 0.93 Å, methyl H: 0.96 Å) and thermal parameter constraints. For example, the 1-sulfonyl indole derivative in was refined to an R factor of 0.065, with weak hydrogen bonding analyzed using displacement parameters (Uiso(H) = 1.2–1.5Ueq(C)) . Validation tools like PLATON ( ) ensure data integrity by checking for disorders or missed symmetry .

Q. What spectroscopic techniques are critical for characterizing this compound post-synthesis?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z calculated vs. observed), while NMR (1H/13C) identifies substitution patterns. Crystallography provides absolute configuration, as seen in , where methoxybenzyl and sulfonyl groups were spatially resolved. Additionally, IR spectroscopy can validate sulfonyl (S=O) stretches near 1350–1150 cm⁻¹ .

Q. Which pharmacological assays are typically used to evaluate the bioactivity of sulfonylated indoles?

Standard assays include antimicrobial susceptibility testing (e.g., MIC determination against bacterial/fungal strains), antiviral screens (e.g., hepatitis B inhibition), and cytotoxicity assays (e.g., MTT on cancer cell lines). highlights indole derivatives’ broad activity, suggesting similar protocols for the target compound .

Advanced Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

Discrepancies may arise from solvation effects or protein flexibility. Re-optimize docking parameters (e.g., grid box size, flexibility of active-site residues) or employ molecular dynamics simulations to account for conformational changes. emphasizes iterative refinement using both in silico and in vitro data to validate pharmacophore models .

Q. How are non-classical hydrogen bonding interactions analyzed in the crystal lattice of sulfonylated indoles?

Weak interactions (e.g., C–H···π or π-stacking) are modeled using crystallographic software (Mercury, Olex2). For instance, describes chains along the [001] direction via N–H···π interactions, refined using SHELXL with high data-to-parameter ratios (14.8:1). Hirshfeld surface analysis quantifies interaction contributions (e.g., dnorm plots) .

Q. What synthetic modifications enhance the physicochemical properties or bioactivity of this compound?

Substituent engineering at the indole 3-position (e.g., introducing electron-withdrawing groups like carbaldehyde) can improve solubility or target affinity. shows that carbaldehyde derivatives are recrystallized from methanol, suggesting polarity adjustments. Computational logP predictions (e.g., SwissADME) guide hydrophobicity optimization .

Q. How do researchers address crystallographic disorder or low-resolution data during refinement?

SHELXL’s PART instruction partitions disordered atoms, while ISOR restraints stabilize anisotropic displacement parameters. For low-resolution data (e.g., >1 Å), constraints like SIMU or DELU in SHELXL mitigate overfitting. underscores the importance of validation metrics (e.g., R factor ≤ 0.07, Δρmax < 1 eÅ⁻³) .

Q. What methodologies validate the regioselectivity of sulfonylation in indole derivatives?

Competitive reactions using isotopic labeling (e.g., deuterated solvents) or computational DFT studies (Gaussian) predict favored reaction pathways. For example, steric and electronic effects at the 3-position may require bulky bases (e.g., DIPEA) to direct sulfonylation. ’s phase-transfer catalysis approach could be adapted with regioselective additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.